molecular formula C17H25O4- B12532031 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate CAS No. 679433-33-1

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate

Katalognummer: B12532031
CAS-Nummer: 679433-33-1
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: GJAFTURQBOKUFF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a carboxyoxy group, and a phenolate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenol derivative with tert-butyl bromide, followed by esterification with a carboxylic acid derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate undergoes various chemical reactions, including:

    Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxyoxy group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted phenolates.

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenol
  • 3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)benzoate

Uniqueness

3-tert-Butyl-5-(carboxyoxy)-6-methyl-2-(3-methylbutyl)phenolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

679433-33-1

Molekularformel

C17H25O4-

Molekulargewicht

293.4 g/mol

IUPAC-Name

5-tert-butyl-3-carboxyoxy-2-methyl-6-(3-methylbutyl)phenolate

InChI

InChI=1S/C17H26O4/c1-10(2)7-8-12-13(17(4,5)6)9-14(21-16(19)20)11(3)15(12)18/h9-10,18H,7-8H2,1-6H3,(H,19,20)/p-1

InChI-Schlüssel

GJAFTURQBOKUFF-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C=C(C(=C1[O-])CCC(C)C)C(C)(C)C)OC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.